molecular formula C19H16ClN3O2 B5541719 N-(3-chloro-2-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide

N-(3-chloro-2-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide

Cat. No. B5541719
M. Wt: 353.8 g/mol
InChI Key: QHTGQSPSZAKKLD-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide is a compound likely of interest due to its structural features, which suggest potential activity in various biological or chemical applications. Compounds with similar structures have been explored for their biological activities and chemical properties, indicating the relevance of studying such molecules in detail.

Synthesis Analysis

Synthesis of similar compounds often involves multi-step reactions, starting from basic aromatic or heteroaromatic compounds, and incorporating various functional groups through processes like halogenation, nitration, and amide formation. For example, the synthesis of related benzamide and pyridazine derivatives involves cyclization reactions, amidation, and substitutions to introduce different functional groups (Zhou et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds akin to N-(3-chloro-2-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide is typically characterized using techniques like X-ray crystallography, NMR spectroscopy, and computational methods such as DFT calculations. These studies reveal details about the crystal packing, hydrogen bonding patterns, and electronic properties critical for understanding the compound's behavior and reactivity (Demir et al., 2015).

Scientific Research Applications

1. Design and Biological Evaluation

N-(3-chloro-2-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide is a compound that has been studied for its potential applications in medical science. A closely related compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), is an orally active histone deacetylase (HDAC) inhibitor. This compound selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations and shows significant antitumor activity, highlighting its potential as an anticancer drug (Zhou et al., 2008).

2. Capillary Electrophoresis in Quality Control

In analytical chemistry, capillary electrophoresis is used for the separation of compounds like imatinib mesylate and related substances, including N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((piperazin-1-yl)methyl) benzamide (NDI). This method is effective for quality control in pharmaceuticals (Ye et al., 2012).

3. Molecular Docking and Antimicrobial Activity

Research on pyridine and fused pyridine derivatives, including compounds related to N-(3-chloro-2-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide, has shown that these compounds exhibit antimicrobial and antioxidant activity. In silico molecular docking screenings towards target proteins like GlcN-6-P synthase indicate moderate to good binding energies, suggesting potential therapeutic applications (Flefel et al., 2018).

4. Role in Anticonvulsant Enaminones Synthesis

The synthesis of N- (3-chloro-2-oxo-4-phenyl-1-azetidinyl)-4-[4,5-dihydro - 4 (1H - indolyl-3-yyl methylene)-2-methyl-5-oxo-1H-imidazol-1-yl-(substituted benzylidene)] benzamides, closely related to the compound , has been explored for their anti-inflammatory activity. These compounds are part of a class of substances known as anticonvulsant enaminones (Kalsi et al., 1990).

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-3-(6-methylpyridazin-3-yl)oxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c1-12-9-10-18(23-22-12)25-15-6-3-5-14(11-15)19(24)21-17-8-4-7-16(20)13(17)2/h3-11H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTGQSPSZAKKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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